Cas no 32464-77-0 (1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl-)
1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl-
- DB-152025
- PCVZRHVWMPIZJP-UHFFFAOYSA-N
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde
- 5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-5-carbaldehyde
- 32464-77-0
- (5-methyl-2-phenyl-2H-pyrazol-3-yl)methanone
- SCHEMBL2514163
-
- Inchi: 1S/C11H10N2O/c1-9-7-11(8-14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3
- InChI Key: PCVZRHVWMPIZJP-UHFFFAOYSA-N
- SMILES: O=CC1=CC(C)=NN1C1C=CC=CC=1
Computed Properties
- Exact Mass: 186.0794
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- PSA: 34.89
1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747099-1g |
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde |
32464-77-0 | 98% | 1g |
¥10665.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747099-5g |
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde |
32464-77-0 | 98% | 5g |
¥27972.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747099-10g |
3-Methyl-1-phenyl-1H-pyrazole-5-carboxaldehyde |
32464-77-0 | 98% | 10g |
¥32666.00 | 2024-08-02 |
1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl- Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl-
Introduction to 1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl- (CAS No. 32464-77-0)
1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl- is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by its CAS number 32464-77-0, belongs to the pyrazole class of molecules, which are known for their broad spectrum of pharmacological properties. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at the 1 and 4 positions, making them highly adaptable for further functionalization and derivatization.
The structural motif of 1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl features a carboxaldehyde group at the 5-position of the pyrazole ring, a methyl group at the 3-position, and a phenyl group at the 1-position. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, which can be exploited in drug design and development. The presence of the aldehyde functionality makes it a valuable intermediate in organic synthesis, particularly in the formation of Schiff bases and other condensation products.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on pyrazole derivatives. The1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl scaffold has been explored for its potential in various pharmacological applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. The aldehyde group serves as a reactive site for further chemical modifications, allowing researchers to tailor the molecule's properties to target specific biological pathways.
One of the most compelling aspects of this compound is its ability to interact with biological targets through multiple binding modes. The phenyl group provides hydrophobic interactions with lipid rafts and can engage in π-stacking interactions with aromatic residues in proteins. Meanwhile, the carboxaldehyde group can form hydrogen bonds with polar residues or participate in Michael addition reactions with nucleophiles. These interactions make1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl a promising candidate for developing small-molecule inhibitors.
Recent studies have highlighted theCAS No. 32464-77-0 compound's role in modulating enzyme activity. For instance, derivatives of this scaffold have been shown to inhibit kinases and phosphodiesterases, which are key players in signal transduction pathways involved in cell proliferation and differentiation. The methyl and phenyl substituents appear to fine-tune the binding affinity and selectivity of these derivatives toward their target enzymes.
The synthesis of1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl can be achieved through various routes, including condensation reactions between hydrazine derivatives and α-halo carbonyl compounds or through cyclization reactions involving appropriate precursors. The choice of synthetic pathway often depends on factors such as yield, purity, and scalability. Advanced techniques like transition metal-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups into the pyrazole core.
The pharmacokinetic properties ofCAS No. 32464-77-0 derivatives are another area of active investigation. Researchers are exploring ways to enhance their bioavailability while minimizing potential side effects. Lipophilicity optimization is one strategy that has shown promise in improving drug-like properties. By adjusting the size and electronic nature of substituents on the pyrazole ring, it is possible to fine-tune solubility and permeability profiles.
In conclusion,1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl-, identified by its CAS number 32464-77-0, represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile building block for drug discovery efforts aimed at addressing various therapeutic challenges. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play an increasingly important role in developing next-generation therapeutics.
32464-77-0 (1H-Pyrazole-5-carboxaldehyde, 3-methyl-1-phenyl-) Related Products
- 132274-70-5(1-Phenyl-1H-pyrazole-5-carbaldehyde)
- 40261-59-4(1-Phenyl-1H-pyrazole-3-carbaldehyde)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)